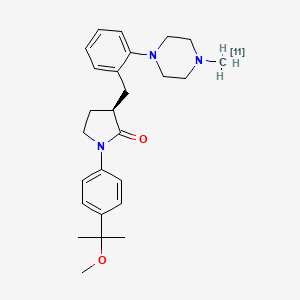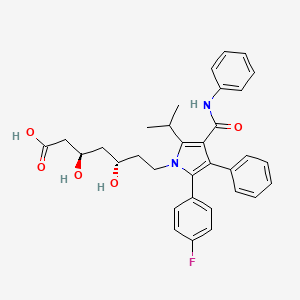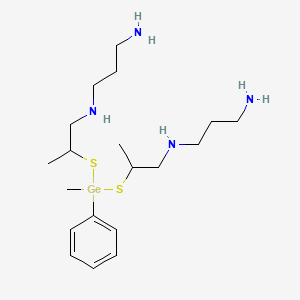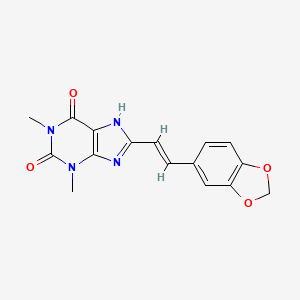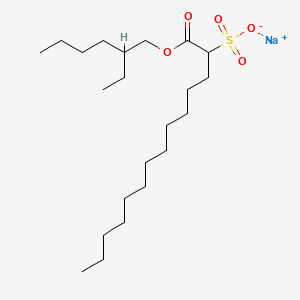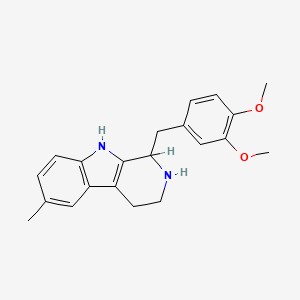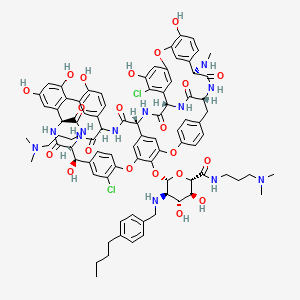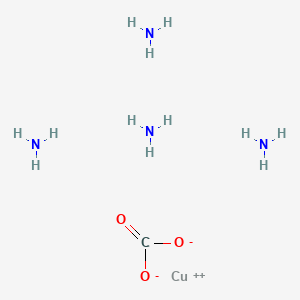
Cupric ammonium carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cupric ammonium carbonate, also known as copper ammonium carbonate, is an inorganic compound with the chemical formula Cu(NH₃)₄CO₃. It is a complex salt that forms when copper ions interact with ammonium carbonate in an aqueous solution. This compound is known for its applications in various fields, including agriculture, chemistry, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Cupric ammonium carbonate can be synthesized by dissolving copper compounds such as copper oxide, copper hydroxide, or powdered copper in an ammonium carbonate solution. The reaction typically occurs at temperatures ranging from 40°C to 50°C. The ammonium carbonate solution contains ammonium ions (NH₄⁺) and carbonate ions (CO₃²⁻), which react with the copper compounds to form the this compound complex .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of copper compounds to an ammonium carbonate solution under specific temperature and pH conditions. The process is optimized to ensure maximum yield and purity of the final product. The resulting solution is then filtered and concentrated to obtain the desired compound .
化学反应分析
Types of Reactions: Cupric ammonium carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide (CuO) and other copper oxides.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: The ammonium ions in the complex can be substituted with other ligands, leading to the formation of different copper complexes
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be employed.
Substitution: Various ligands, including ammonia and other amines, can be used to substitute the ammonium ions
Major Products Formed:
Oxidation: Copper(II) oxide (CuO)
Reduction: Metallic copper (Cu)
Substitution: Different copper-ammonia complexes
科学研究应用
Cupric ammonium carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is employed in studies involving copper metabolism and its effects on biological systems.
Medicine: this compound is investigated for its potential antimicrobial and antifungal properties.
Industry: It is used as a fungicide and herbicide in agriculture, as well as a wood preservative and biocide in industrial applications
作用机制
The mechanism of action of cupric ammonium carbonate involves the release of copper ions (Cu²⁺) in the presence of moisture. These copper ions interact with various molecular targets, including enzymes and proteins, disrupting their normal function. This leads to the inhibition of fungal and bacterial growth, making the compound effective as a fungicide and antimicrobial agent .
相似化合物的比较
Cupric ammonium carbonate can be compared with other copper compounds such as:
Cupric oxide (CuO): A black solid used in various industrial applications.
Cupric carbonate (CuCO₃): A green or blue powder used as a pigment and in the production of other copper compounds.
Cupric sulfate (CuSO₄): A blue crystalline solid widely used in agriculture and industry .
Uniqueness: this compound is unique due to its ability to form stable complexes with ammonia, which enhances its solubility and reactivity compared to other copper compounds. This property makes it particularly useful in applications requiring soluble copper sources .
属性
CAS 编号 |
53231-49-5 |
|---|---|
分子式 |
CH12CuN4O3 |
分子量 |
191.68 g/mol |
IUPAC 名称 |
copper;azane;carbonate |
InChI |
InChI=1S/CH2O3.Cu.4H3N/c2-1(3)4;;;;;/h(H2,2,3,4);;4*1H3/q;+2;;;;/p-2 |
InChI 键 |
AJDQRXZZJBZOPW-UHFFFAOYSA-L |
规范 SMILES |
C(=O)([O-])[O-].N.N.N.N.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)



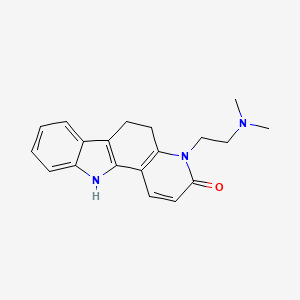
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
